2-Azido-5-(trifluoromethyl)benzonitrile
Description
2-Azido-5-(trifluoromethyl)benzonitrile is a specialized aromatic compound featuring a benzene ring substituted with three distinct functional groups: an azide (-N₃) at position 2, a trifluoromethyl (-CF₃) group at position 5, and a nitrile (-CN) group at position 1. This unique combination of substituents confers distinct reactivity and physicochemical properties. The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the electron-withdrawing -CF₃ and -CN groups enhance stability and modulate solubility. The compound is primarily utilized in pharmaceutical and materials science research as a precursor for synthesizing triazole derivatives or fluorinated polymers .
Properties
Molecular Formula |
C8H3F3N4 |
|---|---|
Molecular Weight |
212.13 g/mol |
IUPAC Name |
2-azido-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)6-1-2-7(14-15-13)5(3-6)4-12/h1-3H |
InChI Key |
HDPGUAIDYKFGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-5-(trifluoromethyl)benzonitrile, is treated with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 2-Azido-5-(trifluoromethyl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
2-Azido-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: 2-Amino-5-(trifluoromethyl)benzonitrile.
Scientific Research Applications
2-Azido-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Medicinal Chemistry: Exploration of its derivatives for potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Azido-5-(trifluoromethyl)benzonitrile largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include compounds with substituent variations in position or functional groups. Below is a comparative analysis:
Functional Group Reactivity
- Azide (-N₃) vs. Amino (-NH₂): The azide group in this compound enables rapid cycloaddition with alkynes, forming triazoles—a critical reaction in bioconjugation . In contrast, the amino group in 4-amino-2-(trifluoromethyl)benzonitrile facilitates nucleophilic reactions (e.g., coupling with carboxylic acids). Stability: Azides are prone to decomposition under heat or light, whereas amines are chemically stable, making the latter preferable in long-term pharmaceutical formulations .
Trifluoromethyl (-CF₃) and Nitrile (-CN):
- Both groups are electron-withdrawing, but -CF₃ enhances lipophilicity, improving membrane permeability in drug candidates. The -CN group can undergo hydrolysis to carboxylic acids or serve as a leaving group.
Data Tables and Research Findings
Table 1: Analytical Parameters of Key Analogues
Research Findings
- Material Science Applications: this compound has been used to synthesize fluorinated triazoles with enhanced thermal stability (TGA decomposition >250°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
